![molecular formula C17H18F3NO B5235234 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5235234.png)
2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine, also known as O-4310, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a selective antagonist of the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, cognition, and mood regulation.
Wirkmechanismus
2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine exerts its effects by binding to the sigma-1 receptor and blocking its activity. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various ion channels and signaling pathways. By blocking the activity of the sigma-1 receptor, 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine can modulate these signaling pathways and affect physiological processes such as pain perception, cognition, and mood regulation.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has been shown to reduce pain perception and improve cognitive function. 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for mood disorders. 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has several advantages for use in lab experiments. It is a highly selective antagonist of the sigma-1 receptor, making it a valuable tool to study the role of this receptor in various physiological processes. 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine is also relatively stable and easy to synthesize, making it a cost-effective compound for scientific research. However, 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has some limitations for use in lab experiments. It has a relatively short half-life in vivo, which may limit its usefulness in certain experiments. Additionally, 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for research on 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine. One area of research is the development of new sigma-1 receptor antagonists based on the structure of 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine. These compounds could have improved selectivity, potency, and pharmacokinetic properties compared to 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine. Another area of research is the investigation of the sigma-1 receptor in various disease states, such as neurodegenerative diseases and cancer. Finally, further research is needed to establish the safety and efficacy of 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine in humans, which could pave the way for its use as a therapeutic agent.
Synthesemethoden
The synthesis of 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine involves several steps, starting with the reaction of 3-methoxyphenylacetonitrile with trifluoromethylbenzylamine to form the intermediate 3-methoxyphenyl-N-(trifluoromethyl)benzylamine. This intermediate is then reacted with ethyl bromoacetate to form the final product, 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine. The synthesis of 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has been extensively studied for its potential use in scientific research. One of the main applications of 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine is as a tool to study the sigma-1 receptor. The sigma-1 receptor is a promising target for drug development, as it is involved in a variety of physiological processes. 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has been shown to be a selective antagonist of the sigma-1 receptor, making it a valuable tool to study the role of this receptor in various physiological processes.
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-22-15-7-4-5-13(11-15)9-10-21-12-14-6-2-3-8-16(14)17(18,19)20/h2-8,11,21H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWTWRFUFSVJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({2-chloro-4-[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5235169.png)
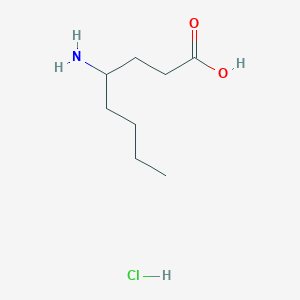
![2-[4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]pyrimidine](/img/structure/B5235192.png)
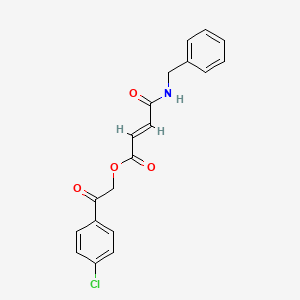
![2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5235208.png)
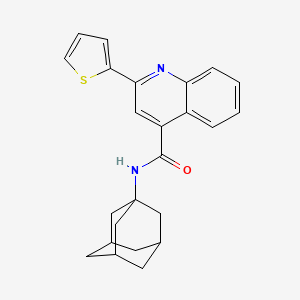
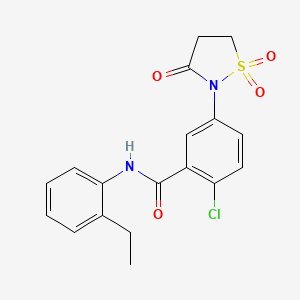
![N-[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-furamide](/img/structure/B5235219.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235220.png)
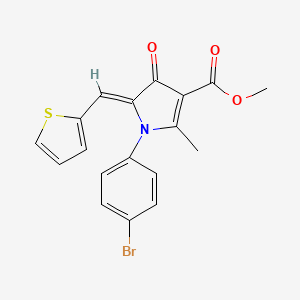
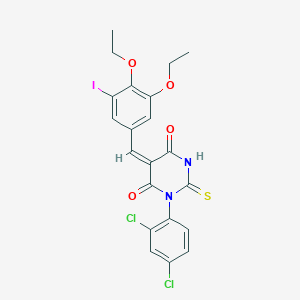
![N-(3,4-dimethylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5235249.png)
![3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5235257.png)